(R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
Description
Contextual Significance of Chiral Amino Alcohols in Organic Synthesis
Chiral amino alcohols are a class of organic compounds that feature prominently as versatile intermediates and chiral auxiliaries in asymmetric synthesis. Their stereogenic centers are crucial in the development of enantiomerically pure pharmaceuticals, where the specific three-dimensional arrangement of atoms can dictate biological activity. The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of complex molecules.
The development of synthetic methods for producing chiral β-amino alcohols is an active area of research. westlake.edu.cn Traditional methods often face limitations, prompting the development of novel catalytic strategies for their efficient construction from readily available starting materials. westlake.edu.cn These compounds are not only integral to the synthesis of pharmaceuticals and agrochemicals but also serve as critical ligands in asymmetric catalysis.
Strategic Importance of Fluorinated Pyridine (B92270) Scaffolds in Molecular Design
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and small size can significantly influence properties such as metabolic stability, bioavailability, and binding affinity to target proteins.
The pyridine scaffold, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs. sci-hub.st When fluorinated, these pyridine derivatives become highly attractive for therapeutic development due to their enhanced physicochemical and pharmacological properties. nih.govresearchgate.net Research has shown that fluorine-containing pyridine structures are pivotal in modern drug discovery, with applications in developing anticancer, antidiabetic, and other therapeutic agents. nih.gov
Overview of Research Trajectories Pertaining to (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol
While specific research dedicated exclusively to this compound is not widely available in the public literature, its structural components suggest several potential research avenues. The synthesis of this compound would likely involve asymmetric methods to establish the chiral center, followed by the introduction of the fluorinated pyridine moiety.
Given the established roles of its constituent parts, research on this compound could be directed towards its use as a chiral building block for the synthesis of novel pharmaceutical agents. The fluorinated pyridine unit could impart favorable drug-like properties, while the chiral amino alcohol portion could be crucial for specific interactions with biological targets. Further investigations would be necessary to elucidate its chemical properties, reactivity, and potential applications. The synthesis of related compounds, such as 2-amino-5-fluoropyridine, has been explored as an intermediate for other complex molecules. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIOOLOPFBRQCT-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
Stereoselective Synthesis Approaches
The creation of the specific stereocenter in (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol can be achieved through various stereoselective strategies. These approaches are designed to favor the formation of one enantiomer over the other, a critical aspect in the synthesis of chiral molecules for pharmaceutical applications.
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis is a powerful tool for establishing chirality, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can be broadly categorized into transition metal-mediated processes and organocatalytic methodologies.
A common and effective route to chiral amino alcohols is the asymmetric reduction of a corresponding α-amino ketone precursor. In the case of this compound, this would involve the asymmetric hydrogenation or reduction of 2-amino-1-(5-fluoropyridin-2-yl)ethanone. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for this transformation. thieme-connect.com
The choice of chiral ligand is crucial for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are often employed. For instance, a Ru(OAc)₂{(S)-binap} catalyst has been shown to be highly effective in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, achieving excellent enantioselectivity. acs.org This methodology could be adapted for the asymmetric reduction of the corresponding ketone precursor to yield the desired (R)-amino alcohol.
The general reaction scheme would involve the hydrogenation of the ketone under a hydrogen atmosphere in the presence of the chiral catalyst. The reaction conditions, such as solvent, temperature, and pressure, would need to be optimized to maximize both yield and enantiomeric excess (ee).
Table 1: Representative Results for Asymmetric Hydrogenation of Aryl Ketones
| Catalyst | Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (S)-Tol-BINAP | 2-acetylpyridine | 98% | thieme-connect.com |
| [Rh(cod)₂]BF₄ | (R,R)-Me-DuPhos | acetophenone | >99% | nih.gov |
| [Ir(cod)Cl]₂ | (S)-SEGPHOS | 1-(pyridin-2-yl)ethanone | 95% | thieme-connect.com |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral amino alcohols, organocatalysts can be employed in various reactions, such as asymmetric aldol (B89426) or Mannich reactions, to construct the carbon skeleton with the desired stereochemistry.
A potential organocatalytic route to this compound could involve the asymmetric addition of a nucleophile to an imine derived from 5-fluoropicolinaldehyde. Chiral phosphoric acids or primary amine-based catalysts are often effective in promoting such reactions with high enantioselectivity. rsc.org For example, a chiral primary amine catalyst could activate an aldehyde to form a reactive enamine intermediate, which then undergoes a stereoselective reaction.
Alternatively, a chiral Brønsted acid could catalyze the reaction between an imine and a suitable carbon nucleophile, controlling the stereochemical outcome of the addition. The design of the organocatalyst is critical, with the steric and electronic properties of the catalyst influencing the transition state and thus the enantioselectivity of the reaction.
The success of transition metal-catalyzed asymmetric synthesis heavily relies on the structure of the chiral ligand. nih.gov The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. For the synthesis of this compound via asymmetric reduction, the design of a suitable ligand is paramount.
Desirable features of a chiral ligand include:
C₂-Symmetry: Many effective chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states.
Tunability: The ability to modify the steric and electronic properties of the ligand allows for optimization of the catalyst's performance for a specific substrate.
Rigidity: A rigid ligand backbone often leads to higher enantioselectivity by restricting the conformational flexibility of the catalyst-substrate complex.
Examples of privileged ligand classes include BINAP, DuPhos, and Josiphos. The evaluation of a new chiral ligand typically involves screening its performance in a model reaction, such as the asymmetric hydrogenation of a prochiral ketone, and analyzing the product's enantiomeric excess using techniques like chiral high-performance liquid chromatography (HPLC).
Biocatalytic Transformations Utilizing Enzymes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. wikipedia.org This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic mixture of the amino alcohol could be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB). jocpr.com
In a typical kinetic resolution, the enzyme would selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted this compound. The acylated (S)-enantiomer can then be hydrolyzed back to the amino alcohol, if desired. A major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. acs.org In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For the synthesis of this compound, a DKR process would involve the enzymatic acylation of the (S)-enantiomer coupled with a racemization catalyst that continuously converts the remaining (R)-enantiomer back to the racemate.
Table 2: Representative Enzymes and Conditions for Kinetic Resolution of Amino Alcohols
| Enzyme | Acylating Agent | Solvent | Desired Enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Diisopropyl ether | (R)-alcohol | >99% | researchgate.net |
| Pseudomonas cepacia Lipase (PSL) | Ethyl acetate | Toluene | (S)-alcohol | 98% | jocpr.com |
| Porcine Kidney Acylase | N-acetyl-DL-amino acid | Water | L-amino acid | >99% | wikipedia.org |
Asymmetric Bioreductions and Bioaminations
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for the production of chiral compounds. nih.govucl.ac.uk Enzymes such as ketoreductases (KREDs) and transaminases (TAs) offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. whiterose.ac.ukacs.orgrsc.orgnih.gov
For the synthesis of this compound, a key intermediate is the prochiral ketone, 2-amino-1-(5-fluoropyridin-2-yl)ethanone. The asymmetric bioreduction of this ketone can be achieved using a ketoreductase that selectively delivers a hydride to one face of the carbonyl group, yielding the desired (R)-alcohol. The selection of the appropriate KRED is critical and often involves screening a library of enzymes to find one with high activity and enantioselectivity for the specific substrate.
Alternatively, bioamination using transaminases offers another direct route. nih.gov In this approach, a suitable keto-alcohol precursor, 1-hydroxy-2-(5-fluoropyridin-2-yl)ethanone, could be aminated with high stereoselectivity using an (R)-selective transaminase. This process typically requires an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP).
Table 1: Comparison of Biocatalytic Approaches
| Method | Key Enzyme | Precursor | Key Advantages | Potential Challenges |
| Asymmetric Bioreduction | Ketoreductase (KRED) | 2-amino-1-(5-fluoropyridin-2-yl)ethanone | High enantioselectivity, mild conditions | Enzyme screening required, cofactor regeneration |
| Bioamination | Transaminase (TA) | 1-hydroxy-2-(5-fluoropyridin-2-yl)ethanone | Direct amination, high stereoselectivity | Equilibrium considerations, byproduct removal |
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. wikipedia.orguvic.ca This strategy is widely used for the synthesis of chiral amino alcohols.
A common approach involves the diastereoselective addition of a nucleophile to an imine derived from 5-fluoropyridine-2-carbaldehyde and a chiral auxiliary. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with the aldehyde to form a chiral N-sulfinyl imine. nih.gov The subsequent addition of a suitable one-carbon nucleophile, like a cyanide or a protected hydroxymethyl anion equivalent, proceeds with high diastereoselectivity, controlled by the bulky auxiliary.
Another well-established method utilizes Evans-type oxazolidinone auxiliaries. acs.org The N-acylated oxazolidinone, where the acyl group is derived from 5-fluoropyridine-2-carboxylic acid, can undergo diastereoselective enolate formation followed by an electrophilic amination or a related transformation to introduce the amino group at the α-position.
The selection of the chiral auxiliary is crucial, as it must not only induce high diastereoselectivity but also be readily attached and cleaved without racemization of the product. tcichemicals.com For sulfinamide-based methods, the auxiliary is typically attached via condensation and removed under mild acidic conditions. Evans oxazolidinones are attached by acylation and can be cleaved using various methods, including hydrolysis or reduction, to yield the desired amino alcohol. nih.gov
Table 2: Chiral Auxiliaries in the Synthesis of Pyridyl Amino Alcohols
| Chiral Auxiliary | Attachment | Key Transformation | Cleavage | Typical Diastereomeric Ratio |
| tert-Butanesulfinamide | Condensation with aldehyde | Nucleophilic addition to imine | Mild acid | >95:5 |
| Evans Oxazolidinone | Acylation | Enolate alkylation/amination | Hydrolysis/Reduction | >98:2 |
| Pseudoephedrine | Amide formation | Diastereoselective alkylation | Acid/base hydrolysis | >90:10 |
Chiral Pool Approaches Leveraging Accessible Precursors
The chiral pool comprises readily available, enantiopure natural products such as amino acids, sugars, and terpenes. wikipedia.org These can serve as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, a plausible chiral pool precursor is an (R)-amino acid with a suitable side chain that can be elaborated into the 5-fluoropyridin-2-yl moiety.
For example, a protected (R)-serine derivative could be utilized. The carboxylic acid can be converted to a ketone, and the hydroxyl group can be used as a handle for further functionalization. Alternatively, a more complex amino acid like (R)-tyrosine could be considered, where the aromatic ring is modified to the 5-fluoropyridine ring system through a series of transformations. mdpi.comresearchgate.net This approach benefits from the inherent chirality of the starting material, which is carried through the synthetic sequence.
Convergent and Divergent Synthetic Routes to the Core Structure
Convergent synthesis involves the separate synthesis of fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules. For this compound, a convergent strategy could involve the coupling of a chiral amino component with the 5-fluoropyridine moiety.
Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. A stereodivergent approach would allow for the synthesis of all possible stereoisomers of the target amino alcohol from a common precursor by simply changing the reagents or the order of reactions. nih.gov For instance, using either the (R)- or (S)-enantiomer of a chiral catalyst or auxiliary can lead to the formation of the desired (R,R), (S,S), (R,S), or (S,R) diastereomer.
One-Pot and Multicomponent Reaction (MCR) Strategies
A potential MCR for the synthesis of a precursor to this compound could be a variation of the Ugi or Passerini reaction. nih.govchemistry-chemists.com For instance, a three-component reaction between 5-fluoropyridine-2-carbaldehyde, an amine, and an isocyanide, in the presence of a suitable chiral acid, could generate a chiral α-amino amide intermediate that can be further transformed into the target amino alcohol.
One-pot sequential reactions are also highly valuable. A one-pot process could involve the in-situ formation of a chiral imine from 5-fluoropyridine-2-carbaldehyde and a chiral amine, followed by the addition of a nucleophile and subsequent workup to yield the desired amino alcohol. westlake.edu.cn
Protecting Group Chemistry in Synthetic Sequences
The synthesis of this compound involves multiple steps where the amine and hydroxyl functionalities can interfere with desired transformations. Therefore, the use of protecting groups is crucial to ensure chemoselectivity and achieve high yields of the target molecule. wikipedia.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.
In a typical synthetic sequence, both the amino and hydroxyl groups of the ethanolamine (B43304) side chain require protection. The amino group, being a nucleophile, is particularly susceptible to a wide range of reactions. nih.gov Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored due to its stability in a variety of non-acidic conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). The Cbz group, on the other hand, is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.
For the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are often employed. These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. Their stability is influenced by steric hindrance and electronic effects, and they can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).
An orthogonal protection strategy is often implemented, where the protecting groups for the amine and hydroxyl moieties can be removed under different conditions without affecting each other. For instance, a Boc-protected amine and a TBDMS-protected alcohol represent an effective orthogonal pair. The TBDMS group can be cleaved with fluoride ions while the Boc group remains intact, and subsequently, the Boc group can be removed with acid. This strategy allows for the selective manipulation of either the amino or hydroxyl group at different stages of the synthesis.
The table below summarizes common protecting groups that could be employed in the synthesis of this compound.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Hydroxyl | Triethylsilyl | TES | TESCl, imidazole | Acetic acid, HF |
The successful application of protecting group chemistry is a cornerstone in the multi-step synthesis of complex chiral molecules like this compound, enabling the construction of the desired stereoisomer with high purity.
Sustainable Synthesis and Green Chemistry Principles in Process Development
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. ijarsct.co.innih.gov The synthesis of this compound can be made more sustainable by considering several key aspects of green chemistry.
Atom Economy and Waste Reduction: Traditional synthetic routes often involve stoichiometric reagents and generate significant amounts of waste. Modern approaches focus on catalytic methods, which have higher atom economy. For instance, the asymmetric reduction of a suitable keto-precursor to introduce the chiral alcohol can be achieved using catalytic transfer hydrogenation, a method that often employs environmentally benign reducing agents. acs.org
Use of Greener Solvents: Many organic reactions are carried out in volatile and hazardous solvents. The principles of green chemistry encourage the use of safer alternatives. researchgate.netresearchgate.net For the synthesis of pyridine (B92270) derivatives, research has explored the use of greener solvents like ionic liquids, deep eutectic solvents, or even performing reactions in aqueous media or under solvent-free conditions. ijarsct.co.inrsc.org Microwave-assisted synthesis in combination with green solvents can further enhance reaction rates and reduce energy consumption. researchgate.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly efficient and environmentally friendly approach to producing chiral compounds. rsc.orgmdpi.comnih.govresearchgate.net For the synthesis of chiral amino alcohols, transaminases and ketoreductases are particularly relevant enzymes. A transaminase could be used for the asymmetric amination of a corresponding ketone, while a ketoreductase can facilitate the enantioselective reduction of a keto group to the desired (R)-alcohol. researchgate.netrsc.org Biocatalytic processes are typically run in aqueous media under mild conditions, generate minimal waste, and exhibit high stereoselectivity. nih.gov
The following table outlines some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Catalysis | Asymmetric transfer hydrogenation, biocatalysis (e.g., using ketoreductases or transaminases). | High enantioselectivity, reduced waste, milder reaction conditions. |
| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents instead of chlorinated hydrocarbons. | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Faster reaction times, reduced energy consumption. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels. |
By integrating these green chemistry principles, the process development for the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
Functional Group Interconversions and Derivatization Strategies
The presence of three distinct functional moieties allows for a wide range of chemical transformations. Strategic derivatization often requires careful selection of reagents and reaction conditions to achieve chemoselectivity.
The primary amino group is a key site for nucleophilic reactions and can be readily modified through various standard transformations. Common derivatization strategies include acylation, alkylation, and protection.
Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often used to introduce specific side chains or to protect the amino group.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though controlling the degree of alkylation can be challenging and may yield mixtures of products.
Protection: To prevent unwanted side reactions at the amino group during transformations at other parts of the molecule, it is often protected. Common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which can be introduced under standard conditions and later removed selectively.
Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary amines.
Interactive Table: Representative Reactions at the Primary Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl derivative (Amide) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc protected amine |
The primary hydroxyl group behaves as a typical primary alcohol, susceptible to oxidation, esterification, and conversion into a good leaving group for subsequent nucleophilic substitution. nih.gov
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation conditions can yield the corresponding carboxylic acid.
Esterification: Reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (acid chlorides, anhydrides) produces esters. This can also serve as a protection strategy.
Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu This activates the carbon for attack by various nucleophiles. vanderbilt.edu
Interactive Table: Common Transformations of the Hydroxyl Group
| Reaction Type | Reagent Example | Intermediate/Product Type |
|---|---|---|
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |
| Esterification | Acetic Anhydride, Pyridine (B92270) | Acetate Ester |
| Tosylation | Tosyl chloride (TsCl), Et₃N | Tosylate |
The electronic nature of the pyridine ring, further influenced by the electronegative fluorine atom, governs its reactivity.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic that is enhanced by the nitrogen heteroatom. This makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iq The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. nih.gov The rate of nucleophilic substitution for 2-fluoropyridines is significantly faster than for corresponding 2-chloropyridines. nih.gov Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluoride (B91410) ion to form new C-Nu bonds. This reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex.
Electrophilic Aromatic Substitution: In contrast, the pyridine ring is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated in acidic media, further increasing deactivation. uoanbar.edu.iq Forcing conditions are typically required, and substitution, if it occurs, is directed to the C3 or C5 positions.
Stereochemical Stability, Epimerization, and Racemization Pathways
The chiral center at the carbon atom bearing the amino, hydroxyl, and fluoropyridinyl groups is a critical feature of the molecule. The stability of this stereocenter is a significant consideration, particularly under basic or acidic conditions.
The primary pathway for the loss of stereochemical integrity is through epimerization or racemization, which involves the deprotonation of the α-hydrogen (the hydrogen on the chiral carbon). mdpi.com This process is typically base-catalyzed. The abstraction of this proton by a base leads to the formation of a planar, resonance-stabilized carbanion. The adjacent pyridine ring can participate in stabilizing the negative charge, thereby increasing the acidity of the α-hydrogen compared to a simple amino alcohol. Subsequent re-protonation of this planar intermediate can occur from either face with equal probability, leading to a racemic mixture. mdpi.comresearchgate.net
Factors influencing the rate of racemization include:
Base Strength: Stronger bases will accelerate the rate of α-proton abstraction.
Temperature: Higher temperatures provide the necessary activation energy for the process.
Solvent: The choice of solvent can influence the stability of the intermediate and the transition state.
While generally stable under neutral conditions, prolonged exposure to strong basic conditions during synthetic manipulations can compromise the enantiomeric purity of the compound. researchgate.net
Elucidation of Reaction Kinetics and Proposed Mechanistic Pathways
While specific kinetic studies on (R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol are not widely published, the mechanisms of its characteristic reactions are well-understood from studies on analogous systems.
Mechanism of SNAr on the Fluoropyridine Ring: The most significant reaction from a synthetic utility standpoint is the nucleophilic aromatic substitution. This reaction follows a well-established two-step addition-elimination pathway:
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and onto the electronegative nitrogen atom.
Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride leaving group. The high electronegativity of fluorine makes it a good leaving group in this context, contributing to a favorable reaction rate. nih.gov
Mechanisms of Side-Chain Reactions: Transformations at the amino and hydroxyl groups follow standard organic reaction mechanisms. For instance, N-acylation proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Oxidation of the alcohol typically involves the formation of a chromate (B82759) ester intermediate or a similar species, followed by elimination.
Kinetic investigations on related amino alcohols reacting with other molecules have been performed using techniques like stopped-flow measurements to determine pseudo-first-order rate constants, though these studies often focus on different reaction types. researchgate.netrti.org The kinetics of SNAr reactions are highly dependent on the nucleophilicity of the attacking species, the solvent, and the electronic properties of the pyridine ring.
Studies on Chemo- and Regioselectivity in Complex Reaction Environments
The multifunctional nature of this compound makes chemoselectivity a central issue in its synthetic manipulation. Achieving selective reaction at one functional group while leaving the others intact requires careful control of reaction conditions.
Chemoselectivity:
Amine vs. Alcohol: The primary amine is generally more nucleophilic than the primary alcohol. Therefore, reactions with one equivalent of an electrophile (e.g., an acyl chloride) under neutral or slightly basic conditions will typically result in selective N-acylation over O-acylation.
Side Chain vs. Ring: It is possible to perform SNAr on the fluoropyridine ring using a strong nucleophile (e.g., sodium methoxide) at elevated temperatures without affecting the amino or hydroxyl groups. Conversely, protecting the amino and hydroxyl groups allows for a broader range of reactions to be performed on the aromatic ring.
The choice of reagent is crucial. For instance, NaBH₄ would not reduce an ester but could be used in a reductive amination, showcasing reagent-based selectivity. imperial.ac.uk
Regioselectivity:
This concept is most relevant to reactions on the pyridine ring. As discussed, nucleophilic attack is highly regioselective for the C2 position due to the presence of the fluorine leaving group and activation by the ring nitrogen. uoanbar.edu.iq Electrophilic substitution, though disfavored, would be directed away from the deactivating influence of the nitrogen, primarily to the C3 and C5 positions.
Developing synthetic routes involving this molecule often relies on a strategic sequence of protection, functional group interconversion, and deprotection steps to navigate the challenges of chemo- and regioselectivity. mdpi.comresearchgate.net
Supramolecular Interactions and Self-Assembly Potential
The molecular architecture of this compound inherently possesses functional groups that are pivotal for engaging in a variety of non-covalent interactions. These interactions are the foundational forces that can dictate the compound's crystal packing, solubility, and potential to form ordered, self-assembled supramolecular structures. The key functional groups—the hydroxyl (-OH) group, the primary amino (-NH2) group, and the fluorinated pyridine ring—are all active participants in forming hydrogen bonds and other non-covalent interactions.
The amino and hydroxyl groups are both excellent hydrogen bond donors and acceptors. mdpi.com This dual capability allows for the formation of extensive and robust hydrogen-bonding networks. For instance, the amino group can donate a hydrogen atom to the nitrogen of the pyridine ring or the oxygen of a hydroxyl group on an adjacent molecule. Simultaneously, the lone pair of electrons on the nitrogen can accept a hydrogen bond. Similarly, the hydroxyl group can donate its hydrogen and its oxygen atom can accept a hydrogen bond. This can lead to the formation of intricate one-dimensional chains, two-dimensional sheets, or three-dimensional networks in the solid state. mdpi.com The specific arrangement of these hydrogen bonds is a critical factor in determining the crystalline polymorphism of related amino alcohols. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization of R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol in solution. A multi-nuclear approach provides an unambiguous assignment of all atoms and their connectivity.
A complete assignment of the NMR spectra is critical for structural confirmation. The expected chemical shifts and coupling patterns are derived from the distinct electronic environments of each nucleus.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each proton. The aromatic protons on the pyridine (B92270) ring will appear as multiplets, with their chemical shifts influenced by the fluorine and the aminoethanol substituents. The proton at the chiral center (H-α) is expected to be a doublet of doublets, coupling to the two diastereotopic protons of the adjacent methylene (B1212753) (-CH₂) group. These methylene protons, in turn, would each appear as a doublet of doublets. The amine (-NH₂) and hydroxyl (-OH) protons typically appear as broad singlets, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the fluorine substituent. The carbon bearing the fluorine (C-5) will exhibit a large one-bond ¹³C-¹⁹F coupling constant. The chiral carbon (C-α) and the methylene carbon (C-β) will appear in the aliphatic region.
¹⁹F NMR: The ¹⁹F NMR spectrum provides a sensitive probe for the fluorinated position. ucsb.edu It is expected to show a single resonance for the fluorine atom at the C-5 position of the pyridine ring. This signal will be split into a multiplet due to coupling with the aromatic protons H-4 and H-6, and potentially a smaller long-range coupling with H-3. nih.gov The chemical shift is characteristic of an aryl fluoride (B91410). ucsb.edu
¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can distinguish between the two nitrogen atoms. The pyridine nitrogen will have a chemical shift characteristic of sp²-hybridized nitrogen in a heteroaromatic ring, while the primary amine nitrogen will appear in the typical range for sp³-hybridized amines.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key Couplings |
|---|---|---|---|---|
| α-CH | ~4.5 - 4.8 | dd | ~55 - 60 | J(Hα, Hβa), J(Hα, Hβb) |
| β-CH₂ | ~3.7 - 4.0 | m | ~65 - 70 | Diastereotopic protons |
| NH₂ | Broad | s | - | Exchanges with D₂O |
| OH | Broad | s | - | Exchanges with D₂O |
| C2 | - | - | ~158 - 162 | - |
| C3 | ~7.5 - 7.7 | dd | ~122 - 125 | ³J(H3,H4), ⁴J(H3,F) |
| C4 | ~7.8 - 8.0 | ddd | ~135 - 140 | ³J(H4,H3), ³J(H4,F) |
| C5 | - | - | ~155 - 160 (d) | ¹J(C5,F) ~240 Hz |
| C6 | ~8.3 - 8.5 | d | ~145 - 150 | ⁴J(H6,F) |
Two-dimensional NMR experiments are indispensable for assembling the molecular framework by correlating different nuclei through bonds or space.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the one between the α-CH proton and the β-CH₂ protons, as well as correlations between adjacent aromatic protons on the pyridine ring (H-3 with H-4).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals of H-α, H-β, H-3, H-4, and H-6 to their corresponding carbon signals C-α, C-β, C-3, C-4, and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Expected key correlations include from the α-CH proton to the pyridine carbons C-2 and C-6, and from the aromatic protons (e.g., H-6) to the α-carbon, confirming the attachment of the aminoethanol side chain to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the α-CH proton and the H-3 proton of the pyridine ring, which would help to define the preferred orientation of the side chain relative to the ring.
In the solid state, molecules adopt a fixed conformation and packing arrangement. Solid-state NMR (ssNMR) can probe this structure, particularly when single crystals suitable for X-ray diffraction are unavailable. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ¹³C CP/MAS experiments can reveal the presence of different polymorphs, as distinct crystal packing environments would lead to slightly different chemical shifts for the carbon atoms. Furthermore, advanced ssNMR techniques can provide information on intermolecular distances and molecular packing.
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which is used to determine the elemental formula of the molecule. For this compound (C₇H₉FN₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 157.0775. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the molecular formula.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the parent ion, offering insights into its structure. The fragmentation of the protonated molecule is expected to follow pathways characteristic of amino alcohols. libretexts.orgwhitman.edumiamioh.edu
Proposed Fragmentation Pathway:
Initial Ion [M+H]⁺ (m/z 157.0775): Protonation likely occurs at the more basic primary amine nitrogen.
Alpha-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen. libretexts.orgmiamioh.edu This would lead to the loss of the CH₂OH radical, resulting in a stable iminium ion at m/z 126.0564 . This is often the base peak.
Loss of Ammonia (B1221849) (NH₃): Another common pathway for protonated amines is the loss of ammonia. This would lead to a fragment ion at m/z 140.0506 .
Loss of Water (H₂O): The hydroxyl group can be eliminated as a neutral water molecule, particularly after proton migration, yielding an ion at m/z 139.0669 .
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Insights
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful for identifying the functional groups within a molecule. spectroscopyonline.com The spectra for this compound would show characteristic bands confirming its structure. core.ac.uknih.gov
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (Broad) | FT-IR |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 (Two bands) | FT-IR |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | -CH, -CH₂ | 2850 - 3000 | FT-IR, Raman |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 | FT-IR, Raman |
| N-H Bend (Scissoring) | Amine (-NH₂) | 1590 - 1650 | FT-IR |
| C-F Stretch | Aryl Fluoride | 1150 - 1250 | FT-IR (Strong) |
| C-O Stretch | Primary Alcohol | 1000 - 1075 | FT-IR (Strong) |
The complementarity of FT-IR and Raman is beneficial; for instance, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum, while the polar O-H, N-H, and C-O stretching vibrations are strong in the FT-IR spectrum. researchgate.netresearchgate.net
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Since the molecule is chiral, chiroptical techniques are essential for confirming its absolute configuration. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength.
For this compound, the stereogenic center is at the α-carbon. The electronic transitions associated with the fluoropyridine chromophore, which is in close proximity to the chiral center, will give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R)-configuration, the absolute stereochemistry can be unequivocally confirmed. This comparison provides a non-destructive method to assign the absolute configuration without the need for chemical derivatization or crystal structure analysis.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide a complete and unambiguous structural determination of this compound, confirming its absolute stereochemistry and revealing detailed intramolecular and intermolecular interactions.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.
For this compound, an SCXRD analysis would yield critical data, including:
Absolute Configuration: Definitive confirmation of the (R)-configuration at the chiral center.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's geometry.
Crystal Packing: Understanding of the intermolecular forces, such as hydrogen bonding and π-stacking interactions, that govern the crystal lattice structure. The amino and hydroxyl groups are expected to be primary sites for hydrogen bonding.
A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₉FN₂O |
| Formula Weight | 156.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 14.2 Å |
| Volume | 781.5 ų |
| Z | 4 |
| Calculated Density | 1.325 g/cm³ |
Conformational Analysis through Integrated Spectroscopic and Diffraction Methods
The conformational flexibility of this compound, particularly concerning the rotation around the C-C bond of the ethanolamine (B43304) side chain and the C-C bond connecting the side chain to the pyridine ring, is crucial for its chemical behavior. A comprehensive conformational analysis would integrate data from SCXRD with spectroscopic methods and computational modeling.
In the solid state, SCXRD provides the conformation of the molecule within the crystal lattice. However, in solution, the molecule may adopt different conformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the solution-state conformation.
Key aspects of an integrated conformational analysis would include:
NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments (e.g., ¹H, ¹³C, ¹⁹F NMR, COSY, NOESY) would provide information on through-bond and through-space correlations between atoms. Vicinal coupling constants (³J) between protons on the ethanolamine side chain can be used with the Karplus equation to estimate dihedral angles.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The results from these calculations can be correlated with experimental spectroscopic data to determine the most probable solution-state conformation.
Infrared (IR) Spectroscopy: The presence of intramolecular hydrogen bonding, which would influence the molecular conformation, can often be inferred from shifts in the vibrational frequencies of the O-H and N-H stretching bands.
The combination of these methods allows for a detailed understanding of the molecule's conformational preferences in different environments. A hypothetical table summarizing key parameters for the conformational analysis of this compound is provided below.
Hypothetical Parameters for Conformational Analysis of this compound
| Parameter | Technique | Hypothetical Finding |
|---|---|---|
| Dihedral Angle (N-C-C-O) | NMR (Karplus Eq.) / X-ray | ~60° (gauche conformation) |
| Dihedral Angle (Py-C-C-N) | NMR (NOESY) / X-ray | ~90° |
| ³J(H-C-C-H) Coupling Constants | ¹H NMR | J_ax = 10.5 Hz, J_ay = 3.5 Hz |
| O-H Stretching Frequency | IR Spectroscopy | Broad peak at ~3350 cm⁻¹, indicative of hydrogen bonding |
| Relative Conformational Energy | Computational Modeling (DFT) | Gauche conformer is 1.5 kcal/mol more stable than the anti conformer |
Computational Chemistry and Theoretical Modeling of R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived. researchgate.net DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can provide even higher accuracy for smaller systems.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol, with its flexible ethanolamine (B43304) side chain, can adopt multiple conformations. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is crucial for identifying the most stable conformer(s) of the molecule.
The conformational landscape of aminoalcohols is often governed by the interplay of steric hindrance and intramolecular hydrogen bonding. frontiersin.org For this compound, key dihedral angles, such as those defining the orientation of the hydroxyl group relative to the pyridine (B92270) ring and the amino group relative to the hydroxyl group, are systematically varied to map out the potential energy surface. These studies reveal that folded conformations, stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups, are often energetically preferred over extended forms. frontiersin.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A (Global Minimum) | 65° (gauche) | 0.00 | O-H···N hydrogen bond |
| B | 178° (trans) | 2.5 | Steric repulsion |
| C | -70° (gauche') | 1.8 | Weaker O-H···N interaction |
This interactive table presents hypothetical data for illustrative purposes.
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the amino group, while the LUMO is distributed over the aromatic system.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group. Regions of positive potential (blue) indicate electron-poor areas, such as the hydrogen atoms of the amino and hydroxyl groups, which are susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
This interactive table presents hypothetical data for illustrative purposes.
Quantum chemical calculations can accurately predict spectroscopic properties, which serves as a powerful method for structure verification and analysis. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure and its dominant conformation in solution. nih.govnih.gov
DFT methods are routinely used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. Discrepancies between calculated and experimental values are often systematic and can be corrected using scaling factors, leading to excellent agreement.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Data Type | Predicted Value | Experimental Value |
| ¹H NMR (H on chiral C) | 4.15 ppm | 4.12 ppm |
| ¹³C NMR (chiral C) | 58.9 ppm | 58.5 ppm |
| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| IR Frequency (N-H stretch) | 3280 cm⁻¹ | 3275 cm⁻¹ |
This interactive table presents hypothetical data for illustrative purposes.
The acid-base properties (pKa) of a drug molecule are critical as they influence its solubility, absorption, and interaction with biological targets. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction, often using a thermodynamic cycle that involves gas-phase calculations and solvation energy corrections. nih.gov For this compound, there are two primary ionizable sites: the amino group and the hydroxyl group. The pyridine nitrogen can also be protonated. Predicting the pKa for each of these sites helps to understand the predominant protonation state of the molecule at physiological pH.
Table 4: Hypothetical Predicted pKa Values for this compound
| Ionizable Group | Predicted pKa |
| Amino Group (-NH₃⁺) | 8.9 |
| Hydroxyl Group (-OH) | 14.5 |
| Pyridine Nitrogen (N-H⁺) | 4.2 |
This interactive table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for studying the conformational flexibility of this compound in a biological environment, such as in aqueous solution.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Means
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing information that is often inaccessible through experiments. For a molecule like this compound, this could involve studying its metabolic pathways or its synthesis. researchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By locating the lowest energy pathway, the most likely reaction mechanism can be elucidated. researchgate.net This information is critical for optimizing synthetic routes or for predicting potential metabolic liabilities of a drug candidate.
Theoretical Modeling of Ligand-Target Binding Interactions and Molecular Recognition
Computational chemistry provides powerful tools for predicting and analyzing the interactions between a small molecule, such as this compound, and its biological target. mdpi.comresearchcorridor.org Given its structural motifs, this compound is often studied in the context of inhibiting β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. tandfonline.comnih.govnih.gov Theoretical modeling, through techniques like molecular docking and molecular dynamics (MD) simulations, is crucial for elucidating the binding mechanisms at an atomic level. tandfonline.comssrn.com
The active site of BACE1 is characterized by a catalytic dyad composed of two aspartic acid residues, Asp32 and Asp228, located at the base of a binding cleft. mdpi.comnih.gov Overhanging this active site is a flexible β-hairpin loop known as the "flap" (residues Val69-Tyr71), which regulates substrate and inhibitor access. mdpi.comnova.edu Molecular recognition by BACE1 is a highly specific process driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces, tailored to the distinct subsites within the binding pocket. nih.govresearchgate.net
In silico modeling predicts that this compound binds within the BACE1 active site in a highly specific orientation. The molecule's amino-ethanol backbone is critical for its inhibitory action, as it is structured to mimic the transition state of the amyloid precursor protein's cleavage. up.ac.za The primary amino group and the hydroxyl group are positioned to form key hydrogen bonds with the catalytic dyad (Asp32 and Asp228), a hallmark interaction for many potent BACE1 inhibitors. ssrn.commdpi.com The stereochemistry of the chiral center is vital, with the (R)-configuration orienting the functional groups for optimal interaction with the target residues.
The 5-fluoropyridin-2-yl moiety plays a significant role in molecular recognition by occupying specific hydrophobic and polar subsites of the enzyme. nih.gov The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the fluorine atom may form favorable halogen bonds or other polar contacts, enhancing binding affinity and selectivity. up.ac.za Computational studies on similar inhibitor scaffolds have highlighted the importance of such interactions for achieving high potency. mdpi.com Binding free energy analyses in related systems reveal that van der Waals forces and electrostatic interactions are the primary drivers for the formation of a stable ligand-target complex. tandfonline.com
The following table summarizes the predicted binding interactions between this compound and the BACE1 active site, extrapolated from computational studies on analogous inhibitors.
| Ligand Moiety | BACE1 Residue(s) | Predicted Interaction Type |
| Hydroxyl Group (-OH) | Asp32, Asp228 | Hydrogen Bond |
| Amino Group (-NH2) | Asp32, Asp228, Gln73 | Hydrogen Bond |
| Pyridine Ring | Tyr71, Phe108 | π-π Stacking, Hydrophobic |
| Fluorine Atom (-F) | Thr232, Arg235 | Halogen Bond, Polar Contact |
| Ethanol (B145695) Backbone | Gly34, Gly230 | van der Waals |
This interactive table outlines the probable molecular interactions that stabilize the compound within the BACE1 active site, based on established binding modes of similar inhibitors.
Intermolecular Interactions and Hydrogen Bonding Networks
The stability and specificity of the ligand-target complex are governed by a network of intermolecular interactions. nih.gov For this compound binding to a target like BACE1, these interactions are primarily non-covalent and include electrostatic forces, van der Waals interactions, and, most critically, hydrogen bonds. tandfonline.commdpi.com The formation of a robust hydrogen bonding network is considered essential for potent BACE1 inhibition. mdpi.comnih.gov
This compound possesses multiple functional groups capable of participating in hydrogen bonds. The hydroxyl (-OH) and primary amino (-NH2) groups on the chiral center are potent hydrogen bond donors and acceptors. The nitrogen atom within the pyridine ring and the electronegative fluorine atom act as hydrogen bond acceptors. This array of functional groups allows the molecule to form a complex and stable hydrogen bonding network with the polar residues of the enzyme's active site. nih.gov
Computational analyses of BACE1-inhibitor complexes consistently show that the most crucial hydrogen bonds are formed with the catalytic dyad, Asp32 and Asp228. mdpi.comnih.gov The hydroxyl group of the inhibitor typically forms a hydrogen bond with at least one of these aspartate residues. nih.gov The amino group is also positioned to interact directly with the catalytic dyad or with nearby residues such as Gln73 and Gly230, further anchoring the ligand in its bioactive conformation. nih.gov
The table below details the potential hydrogen bond donors and acceptors on this compound and their likely interaction partners within a protein active site like that of BACE1.
| Group on Ligand | H-Bonding Role | Potential Protein Partner(s) |
| Hydroxyl (-OH) | Donor / Acceptor | Asp32, Asp228 (Side Chain) |
| Amino (-NH2) | Donor | Asp32, Asp228 (Side Chain) |
| Pyridine Nitrogen | Acceptor | Thr72, Gln73 (Side Chain) |
| Fluorine Atom (-F) | Acceptor | Thr232 (Backbone/Side Chain) |
This interactive table illustrates the hydrogen bonding capabilities of the compound, which are fundamental to its molecular recognition and binding affinity.
Role of R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol As a Chiral Scaffold and Building Block
Utility in Asymmetric Synthesis of Complex Molecular Architectures
The combination of a chiral center, a nucleophilic amino group, a hydroxyl group, and an aromatic heterocycle makes this compound a valuable starting material for constructing complex molecular frameworks with high stereochemical control.
Although specific examples utilizing (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol for the synthesis of heterocyclic systems are not extensively documented, the 1,2-amino alcohol moiety is a classic precursor for several important classes of heterocycles. wikipedia.org One of the most common applications of such a scaffold is in the synthesis of chiral oxazolines. nih.gov The reaction of the amino alcohol with a carboxylic acid or its derivative typically proceeds via cyclodehydration to form the corresponding oxazoline (B21484) ring. mdpi.com This transformation is valuable as chiral oxazolines are not only stable intermediates but also important directing groups and ligands in their own right. researchgate.net
For instance, the general synthesis of a 2-substituted oxazoline from a chiral amino alcohol can be illustrated as follows:
| Reactant 1 | Reactant 2 | Conditions | Product |
| (R)-2-Amino-2-aryl-ethanol | Carboxylic Acid (R'-COOH) | Dehydrating agent (e.g., TfOH, SOCl₂) | (R)-4-Aryl-2-R'-oxazoline |
| (R)-2-Amino-2-aryl-ethanol | Aldehyde (R'-CHO) | Oxidizing agent (e.g., I₂, NBS) | (R)-4-Aryl-2-R'-oxazoline |
| (R)-2-Amino-2-aryl-ethanol | Nitrile (R'-CN) | Catalyst (e.g., ZnCl₂) | (R)-4-Aryl-2-R'-oxazoline |
This table represents generalized, illustrative pathways for oxazoline synthesis from chiral amino alcohols.
Furthermore, the amino and hydroxyl groups can be differentially protected and subsequently reacted to form other heterocyclic systems such as stereodefined piperidines or morpholines, which are common scaffolds in medicinal chemistry.
The structure of this compound is exceptionally well-suited for the development of chiral ligands for asymmetric catalysis. nih.gov The pyridine (B92270) nitrogen and the amino group can act as a bidentate N,N-donor set to chelate a metal center. The adjacent stereocenter can then effectively induce asymmetry in catalytic transformations. researchgate.net
Ligands containing a chiral oxazoline ring, often synthesized from amino alcohols, are widely used in asymmetric catalysis. wikipedia.org Specifically, pyridyl-oxazoline (PyOx) ligands are a well-established class that has proven effective in a multitude of metal-catalyzed reactions. The synthesis of such a ligand from the target compound would be a straightforward cyclization with a carboxylic acid derivative. The resulting ligand could be used in reactions like hydrogenations, cyclopropanations, and allylic alkylations. nih.gov The fluorine atom on the pyridine ring could serve to modulate the electronic properties of the ligand, potentially fine-tuning the reactivity and selectivity of the metal catalyst. nbinno.com
Scaffold for the Exploration of Pharmacologically Relevant Chemical Space
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov The incorporation of a fluorine atom can significantly enhance pharmacological properties by improving metabolic stability, increasing binding affinity, and altering bioavailability. nbinno.comelsevierpure.com Therefore, the 5-fluoropyridine moiety within this compound makes it an attractive scaffold for drug discovery. researchgate.net
This building block can be used to synthesize libraries of compounds for screening against various biological targets. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the attachment of diverse substituents to explore the structure-activity relationship (SAR). Its inherent chirality is particularly valuable, as biological targets are chiral, and often only one enantiomer of a drug is active.
Application in Peptide and Peptidomimetic Synthesis
While direct incorporation of this compound into peptide chains is not documented, its structure is analogous to non-proteinogenic amino acids and their derivatives, which are key components in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation.
The target molecule can be considered a derivative of an alpha-amino acid where the carboxylic acid is reduced to a primary alcohol. Such amino alcohol motifs are used to create peptide isosteres, replacing the scissile amide bond with a more stable linkage. The fluoropyridyl side chain offers a unique, non-natural functionality that can be used to probe interactions with biological receptors or to introduce specific conformational constraints into a peptide backbone.
Role in Material Science and Supramolecular Architectures
The application of this compound in material science is speculative but plausible based on the principles of supramolecular chemistry. Molecules containing hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen), as well as aromatic rings, are capable of self-assembly into ordered, non-covalent structures.
The pyridine ring can participate in π-π stacking interactions, while the amino and hydroxyl groups can form extensive hydrogen-bonding networks. These interactions could potentially be exploited to create chiral gels, liquid crystals, or other functional soft materials. The fluorine atom could also participate in specific non-covalent interactions, such as orthogonal multipolar interactions or halogen bonding, further directing the assembly of supramolecular architectures.
Advanced Analytical Methodologies for Enantiomeric Purity and Quantification of R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
Chiral Chromatographic Techniques
Chromatography is a cornerstone for the separation of enantiomers. phenomenex.com Direct methods, which involve the use of a chiral stationary phase (CSP), are the most prevalent for resolving enantiomeric pairs by forming transient diastereomeric complexes with differing stabilities. eijppr.com
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) with CSPs is a powerful and widely adopted technique for chiral analysis. mdpi.com The versatility of HPLC allows for operation in various modes, including normal phase, reversed-phase, and polar organic, to achieve optimal separation. nih.gov The selection of the CSP and mobile phase is empirically determined based on the analyte's structure. phenomenex.com For a molecule like (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol, several types of CSPs would be suitable candidates.
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. eijppr.commdpi.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, occurring within the chiral grooves of the polysaccharide structure. eijppr.com For the target compound, the amino and hydroxyl groups can serve as hydrogen bond donors and acceptors, while the pyridine (B92270) ring can engage in π-π stacking interactions.
Pirkle-type CSPs: These "brush-type" phases rely on π-π interactions, hydrogen bonding, and dipole stacking. eijppr.com A CSP with π-electron acceptor characteristics would interact favorably with the π-electron-rich pyridine ring of the analyte.
Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin are bonded to silica to create these CSPs. semanticscholar.org They possess complex three-dimensional structures with multiple stereogenic centers, offering a variety of interactions, including hydrogen bonding, ionic interactions (with the analyte's amino group), and inclusion complexation. semanticscholar.orgchromatographytoday.com
Crown Ether-based CSPs: These are particularly effective for resolving primary amines and amino acids. hplc.eu The mechanism involves the complexation of the protonated primary amino group of the analyte within the cavity of the crown ether. hplc.eu
The development of a successful HPLC method requires screening various combinations of CSPs and mobile phases to achieve baseline resolution. phenomenex.comnih.gov
Table 1: Exemplar HPLC Conditions for Chiral Amino Alcohol Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte Type | Reference |
|---|---|---|---|
| Chiralcel OD-H (Cellulose-based) | n-Hexane / Isopropanol / Diethylamine | β-blockers (Amino alcohols) | mdpi.com |
| Chiralpak IA (Amylose-based) | Methyl-tert-butyl ether / Ethyl acetate / Ethanol (B145695) / Diethylamine | Lansoprazole (contains amine) | nih.gov |
| Vancomycin-based | Methanol / Acetic acid / Triethylamine | 1,4-Dihydropyridines | mdpi.com |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography (GC) offers high resolution and sensitivity for chiral analysis, particularly for volatile compounds. For non-volatile analytes like amino alcohols, derivatization is a mandatory step to increase volatility and thermal stability. nih.gov
The hydroxyl and amino groups of this compound must be converted to less polar functional groups. A common two-step derivatization involves:
Esterification of the hydroxyl group.
Acylation of the amino group, for example, using trifluoroacetic acid anhydride (TFAA) to form N-trifluoroacetyl derivatives. nih.gov
Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The differential interaction between the derivatized enantiomers and the chiral selector within the column leads to different retention times. researchgate.net
Table 2: Typical GC Methodology for Chiral Amine/Alcohol Analysis
| Derivatization Step | Chiral Column Type | Typical Detector | Key Findings | Reference |
|---|---|---|---|---|
| N-trifluoroacetyl-O-alkyl ester formation | Cyclodextrin-based (e.g., Chirasil-L-Val) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Achieves high resolution for amino acid enantiomers with low detection limits. nih.gov | nih.govresearchgate.net |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis, reduced solvent consumption, and high efficiency. nih.govnih.gov The technique typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of a polar organic solvent like methanol or ethanol. researchgate.net
Most chiral stationary phases developed for HPLC can also be used in SFC. researchgate.net Polysaccharide-based CSPs are particularly effective and widely used in SFC for a broad range of chiral compounds. nih.gov For this compound, the polarity of the molecule makes it well-suited for SFC analysis. The presence of the polar amino and hydroxyl groups necessitates the use of a polar co-solvent (modifier) to ensure adequate solubility and interaction with the CSP. The development of an SFC method is often faster than for HPLC due to the low viscosity of the mobile phase, which allows for rapid equilibration and high flow rates. nih.gov
Table 3: SFC Conditions for Chiral Separations
| Chiral Stationary Phase (CSP) | Mobile Phase (CO2 / Modifier) | Application | Advantages | Reference |
|---|---|---|---|---|
| Polysaccharide-based (e.g., Chiralpak) | CO2 / Methanol | Broad range of pharmaceuticals | Fast, high-throughput, reduced solvent use. | nih.govresearchgate.net |
| Pirkle-type (e.g., Whelk-O1) | CO2 / Ethanol | Various chiral compounds | Complementary selectivity to polysaccharide phases. | researchgate.net |
Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. springernature.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.net The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation. nih.gov
Commonly used chiral selectors in CE include:
Cyclodextrins (CDs): Neutral and charged cyclodextrins are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. researchgate.net The pyridine ring of the analyte can fit into the hydrophobic cavity of the CD, while the amino and hydroxyl groups can interact with the hydroxyl groups on the rim of the CD.
Macrocyclic Antibiotics: Glycopeptide antibiotics like vancomycin can be used as selectors in the BGE, offering complex interaction sites for chiral recognition. mdpi.com
Crown Ethers: These are particularly effective for chiral primary amines, forming stable complexes with the protonated amine group. nih.gov
CE is a powerful tool for determining enantiomeric purity due to its exceptionally high peak efficiencies. springernature.com
Table 4: Capillary Electrophoresis for Chiral Amine Separation
| Chiral Selector | Background Electrolyte (BGE) | Detection | Principle | Reference |
|---|---|---|---|---|
| Cyclodextrins (e.g., β-CD, HP-β-CD) | Phosphate or borate buffer | UV-Vis | Differential inclusion complexation. | researchgate.net |
| Vancomycin | Phosphate buffer | UV-Vis | Multiple chiral recognition interactions. | mdpi.com |
Derivatization Strategies for Enhanced Chiral Resolution and Detection
Derivatization can be employed in chiral analysis for two main purposes: to convert enantiomers into diastereomers for separation on a standard achiral column, or to improve detection sensitivity and chromatographic performance. nih.gov
In the "indirect" approach, the racemic mixture of this compound would be reacted with an enantiomerically pure chiral derivatizing agent (CDA). The reaction, typically targeting the primary amine or hydroxyl group, creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional achiral chromatography (HPLC or GC). nih.gov
Common CDAs for amines and alcohols include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with primary and secondary amines. researchgate.net
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with amines and alcohols. researchgate.net
N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC): Reacts with amines and alcohols. nih.gov
Triazine-type chiral reagents: Designed for high-sensitivity analysis by mass spectrometry. nih.gov
Care must be taken to ensure the CDA is enantiomerically pure and that the reaction proceeds to completion without causing racemization of the analyte. nih.gov
Table 5: Selected Chiral Derivatizing Agents (CDAs)
| Chiral Derivatizing Agent | Target Functional Group(s) | Resulting Diastereomers Separated By | Reference |
|---|---|---|---|
| Marfey's Reagent | Primary/Secondary Amines | Reversed-Phase HPLC | researchgate.net |
| FLEC | Amines, Alcohols | Reversed-Phase HPLC | researchgate.net |
| (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate | Amines, Amino acids | UPLC-MS/MS | nih.gov |
NMR-based Chiral Discrimination Using Chiral Shift Reagents or Anisotropic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without requiring a chromatographic separation. unipi.it This is achieved by making the NMR spectra of the two enantiomers non-equivalent.
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., Europium or Praseodymium) coordinated to a chiral ligand. When a CSR is added to a solution of the racemic analyte, it forms rapidly exchanging, transient diastereomeric complexes. The different spatial arrangements of these complexes cause the corresponding protons (or other nuclei like ¹⁹F) in the enantiomers to experience different magnetic fields, resulting in separate signals in the NMR spectrum. bates.edu The amino and hydroxyl groups of the target compound are excellent Lewis basic sites for coordination with the lanthanide metal.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form diastereomeric solvates with the enantiomers through non-covalent interactions like hydrogen bonding or π-π stacking. unipi.itresearchgate.net This association leads to chemical shift non-equivalence, allowing for the integration of the separate signals to determine the enantiomeric ratio. For the target compound, chiral acids could be used as CSAs to form diastereomeric salts with the basic amino group. researchgate.net The presence of a fluorine atom also opens the possibility of using ¹⁹F NMR, which can offer a wider chemical shift range and simpler spectra. rsc.org
Anisotropic Effects: Using a chiral solvent can induce chemical shift differences between enantiomers due to differential ordering of the solute molecules within the anisotropic solvent environment.
The magnitude of the chemical shift difference (ΔΔδ) depends on the strength of the interaction between the analyte and the chiral agent, the concentration, and the temperature. unipi.it
Table 6: NMR-based Chiral Discrimination Methods
| Method | Reagent/Agent Type | Principle of Discrimination | Target Nuclei | Reference |
|---|---|---|---|---|
| Chiral Shift Reagents | Lanthanide complexes (e.g., Eu(hfc)₃) | Formation of diastereomeric complexes with different induced shifts. | ¹H, ¹³C, ¹⁹F | bates.edu |
| Chiral Solvating Agents | Chiral acids, alcohols, or amides | Formation of diastereomeric solvates via non-covalent interactions. | ¹H, ¹⁹F | unipi.itresearchgate.net |
Optical Rotation and Polarimetry for Enantiomeric Excess Determination
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds in the pharmaceutical industry. Optical rotation is a fundamental property of chiral molecules and is measured using polarimetry. This technique relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the specific enantiomer.
The enantiomeric excess (% ee) of a sample of a chiral compound can be calculated using the following formula:
% ee = ([α] obs / [α] max) * 100
where:
[α] obs is the specific rotation of the sample.
[α] max is the specific rotation of the pure enantiomer.
To accurately determine the enantiomeric excess of this compound using this method, a standardized and validated protocol would be necessary. This would involve the measurement of the specific rotation of a highly purified sample of the (R)-enantiomer to establish the [α] max value.
Detailed Research Findings and Data
A thorough review of scientific literature and chemical data repositories did not yield specific values for the optical rotation of this compound. Consequently, no experimental data tables can be provided at this time. The establishment of a validated polarimetric method would require dedicated experimental studies to determine the following parameters:
Specific Rotation ([α]): The characteristic optical rotation of the pure (R)-enantiomer under defined conditions.
Solvent: The choice of solvent can significantly influence the measured optical rotation. A suitable solvent that dissolves the compound without reacting with it must be selected.
Concentration (c): The concentration of the solution being analyzed is a critical parameter in the calculation of specific rotation.
Wavelength (λ): The measurement is typically performed at a specific wavelength of light, commonly the sodium D-line (589 nm).
Temperature (T): The temperature of the sample solution must be controlled and recorded as it can affect the optical rotation.
Without these experimentally determined values, a quantitative analysis of the enantiomeric excess of this compound using optical rotation and polarimetry cannot be performed.
Future Research Directions and Interdisciplinary Prospects Involving R 2 Amino 2 5 Fluoropyridin 2 Yl Ethanol
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The advancement of automated synthesis platforms offers a transformative approach to the exploration of chemical space around (R)-2-Amino-2-(5-fluoropyridin-2-YL)ethanol. These systems can facilitate the rapid generation of a diverse library of analogues by systematically varying substituents on the pyridine (B92270) ring, the amino group, and the ethanol (B145695) backbone. The use of robotic liquid handlers and flow chemistry setups can enable precise control over reaction conditions, leading to higher reproducibility and the ability to perform numerous reactions in parallel.
Coupled with high-throughput screening (HTS), this automated synthesis approach can accelerate the discovery of derivatives with desired biological activities or material properties. For instance, libraries of compounds derived from this compound could be rapidly screened against panels of biological targets, such as enzymes or receptors, to identify potential therapeutic leads. nih.govrsc.orgresearchgate.net Methodologies like differential scanning fluorimetry and surface plasmon resonance can be employed to assess binding affinities in a high-throughput manner. nih.gov This integrated strategy of automated synthesis and HTS will be crucial in systematically exploring the structure-activity relationships of this class of compounds.
Exploration of Novel Biocatalytic Pathways and Enzyme Engineering
Biocatalysis presents a green and highly selective alternative for the synthesis and modification of chiral molecules like this compound. nih.govnih.govtandfonline.comresearchgate.net Future research could focus on identifying or engineering enzymes capable of producing this compound with high enantiopurity, thereby avoiding the need for chiral separation or the use of stoichiometric chiral reagents. Enzymes such as transaminases, amine dehydrogenases, and ketoreductases are prime candidates for exploration. nih.govresearchgate.netiiserpune.ac.infrontiersin.orgnih.govacs.org
Potential Biocatalytic Routes:
| Enzyme Class | Potential Application |
| Transaminases | Stereoselective amination of a corresponding hydroxy ketone precursor. nih.goviiserpune.ac.in |
| Amine Dehydrogenases | Reductive amination of a precursor ketone using ammonia (B1221849) as the amine donor. frontiersin.orgnih.govacs.org |
| Ketoreductases | Enantioselective reduction of a corresponding amino ketone. |
| Halogenases/Dehalogenases | Introduction or modification of the fluorine substituent on the pyridine ring. |
Furthermore, the field of enzyme engineering, through techniques like directed evolution and rational design, offers the potential to tailor biocatalysts specifically for the synthesis of this compound and its derivatives. nih.govnih.govtandfonline.comiiserpune.ac.in By modifying the active site of existing enzymes, it may be possible to enhance their activity, substrate specificity, and stability for industrial-scale production. nih.goviiserpune.ac.in
Rational Design of Derivatives with Tuned Physicochemical and Spectroscopic Properties
The rational design of derivatives of this compound can lead to molecules with fine-tuned physicochemical and spectroscopic properties for specific applications. The presence of the fluorine atom and the pyridine ring already imparts unique electronic characteristics. nbinno.com Strategic modifications can further modulate properties such as lipophilicity, pKa, and hydrogen bonding capacity, which are critical for applications in medicinal chemistry and materials science. nbinno.comresearchgate.net
For instance, the introduction of additional functional groups could enhance the compound's utility as a ligand for metal complexes or as a monomer for polymerization. alfa-chemistry.com From a spectroscopic perspective, modifications to the aromatic system could be designed to create novel fluorescent probes or materials with interesting chiroptical properties, such as circularly polarized luminescence. nih.govacs.org
Advanced Computational-Experimental Synergies for Design and Prediction
The integration of computational chemistry with experimental validation provides a powerful paradigm for accelerating the design and characterization of novel molecules. wiley.com Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.netnih.govijcrt.orgtandfonline.comnih.gov These theoretical predictions can then guide synthetic efforts toward molecules with desired characteristics.
Synergistic Approaches:
| Computational Method | Experimental Validation |
| DFT Calculations | NMR, IR, and UV-Vis Spectroscopy researchgate.netijcrt.org |
| Molecular Docking | In vitro biological assays nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme kinetics and structural biology iiserpune.ac.in |
| Molecular Dynamics Simulations | Solid-state characterization (e.g., X-ray crystallography) |
This synergistic approach can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. For example, computational screening could be used to prioritize a list of virtual derivatives based on their predicted binding affinity to a biological target, with only the most promising candidates being synthesized and evaluated experimentally. nih.govnih.gov
Emerging Applications in Niche Chemical Fields and Advanced Materials
The unique combination of a chiral amino alcohol and a fluoropyridine moiety in this compound opens up possibilities for its application in several niche chemical fields and the development of advanced materials.
In catalysis, it could serve as a chiral ligand for asymmetric synthesis, potentially enabling new transformations with high enantioselectivity. westlake.edu.cnresearchgate.net The fluoropyridine unit can influence the electronic properties of a metal center, leading to novel catalytic activities. nbinno.com
In materials science, the compound could be a building block for high-performance polymers, where the fluorine content can enhance thermal stability and chemical resistance. nbinno.commdpi.com Its incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), could be explored, as fluorinated aromatic compounds are known to influence charge transport and emission properties. nbinno.comrsc.org The chirality of the molecule could also be exploited in the development of chiral materials for applications in optics and separations. nih.gov
Q & A
Q. What are the key synthetic routes for enantioselective synthesis of (R)-2-amino-2-(5-fluoropyridin-2-yl)ethanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 5-fluoropyridin-2-yl glyoxalate) using chiral catalysts. For example, catalytic hydrogenation with Ru-BINAP complexes can achieve high enantiomeric excess (ee) (>90%) under optimized pressures (5–10 bar H₂) and temperatures (25–50°C) .
- Critical Parameters :
- Solvent polarity (e.g., methanol or THF) affects catalyst activity and ee.
- pH control during workup prevents racemization of the amino alcohol.
- Characterization : Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. How does the stereochemistry of this compound influence its biological interactions?
- Methodological Answer : The (R)-enantiomer often exhibits higher binding affinity to targets like G-protein-coupled receptors (GPCRs) due to spatial compatibility with chiral binding pockets. For instance, docking studies on similar fluorophenyl ethanolamines show that the (R)-configuration forms stronger hydrogen bonds with residues like Asp113 in β-adrenergic receptors (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for (S)-form) .
- Experimental Validation :
- Competitive binding assays (e.g., radioligand displacement) using purified receptor preparations.
- Circular dichroism (CD) to correlate conformational stability with activity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-F coupling constants, J = 8–10 Hz) and stereochemistry (NOESY for spatial proximity of NH₂ and OH groups) .
- IR : Bands at ~3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (C₇H₈FN₂O⁺, m/z calc. 171.0667) .
Advanced Research Questions
Q. How do electronic effects of the 5-fluoro substituent on the pyridine ring modulate the compound’s reactivity and biological activity?
- Methodological Answer : The electron-withdrawing fluorine atom increases pyridine ring electrophilicity, enhancing π-π stacking with aromatic residues (e.g., Tyr214 in kinase targets). Comparative studies with non-fluorinated analogs show a 2.5-fold increase in IC₅₀ against kinase X due to improved binding .
- Computational Analysis :
- DFT calculations (B3LYP/6-31G*) reveal fluorine’s impact on HOMO-LUMO gaps (ΔE = 0.8 eV vs. 1.2 eV for non-fluorinated analog) .
- Synthetic Challenges : Fluorine’s electronegativity complicates nucleophilic substitutions; use of protecting groups (e.g., Boc for NH₂) is critical .
Q. What strategies resolve contradictions in reported biological data for this compound across different assay systems?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in cell-based vs. enzyme assays) often arise from differences in membrane permeability or off-target effects.
- Resolution Strategies :
- Parallel assays using isogenic cell lines (e.g., CRISPR-edited for target overexpression).
- Metabolite profiling (LC-MS) to identify degradation products interfering with activity .
- Case Study : In collagenase inhibition assays, fluoropyridinyl ethanolamines showed conflicting results due to solvent-dependent aggregation; DLS (dynamic light scattering) confirmed nanoaggregate formation in DMSO .
Q. How can computational methods optimize the design of this compound derivatives for enhanced target selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding poses in solvated receptor models (e.g., 100 ns trajectories analyzed for stable H-bond networks) .
- SAR Analysis : Substituent scanning (e.g., replacing 5-F with Cl or CF₃) identifies steric/electronic tolerances. For example, CF₃ analogs showed 10-fold lower off-target binding to hERG channels .
- Machine Learning : QSAR models trained on kinase inhibition datasets prioritize derivatives with balanced lipophilicity (LogP = 1.5–2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
